![molecular formula C20H31N3O2 B5224031 N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine](/img/structure/B5224031.png)
N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine, commonly known as IPP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of piperidinamines and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of IPP is not fully understood, but it is believed to act as a selective antagonist at certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. By blocking these receptors, IPP may modulate the release of certain neurotransmitters, leading to its observed effects on behavior and cognition.
Biochemical and Physiological Effects:
IPP has been found to exhibit a wide range of biochemical and physiological effects, including modulation of dopamine and glutamate release in the brain, as well as changes in locomotor activity and cognitive function. It has also been shown to have potential anti-inflammatory and anti-nociceptive effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of IPP for lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one limitation of IPP is its relatively short half-life, which may require frequent dosing in certain experiments.
Future Directions
There are many potential future directions for research on IPP, including further studies on its mechanism of action, its potential therapeutic uses in various neurological disorders, and the development of new analogs with improved pharmacological properties. Additionally, IPP may have potential uses in other fields, such as cancer research, due to its anti-inflammatory and anti-nociceptive effects.
Synthesis Methods
The synthesis of IPP involves a multi-step process that starts with the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline. This intermediate is then converted to the desired isoxazolidine using sodium hydroxide and ethyl chloroformate. Finally, the isoxazolidine is reacted with piperidine and acetic anhydride to give IPP as the final product.
Scientific Research Applications
IPP has been extensively studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective binding to certain receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
3-(1,2-oxazolidin-2-yl)-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(2)17-6-8-18(9-7-17)21-19-5-3-11-22(15-19)20(24)10-13-23-12-4-14-25-23/h6-9,16,19,21H,3-5,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCRVVQQPWRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.